4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide
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Overview
Description
4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound that features a pyridazinone core linked to a fluorophenyl group and a benzamide moiety
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a target for the treatment of type 2 diabetes.
Mode of Action
The compound this compound interacts with its target, Dipeptidyl peptidase 4, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to an increase in the levels of incretin hormones, which stimulate insulin secretion in response to meals.
Biochemical Pathways
The action of this compound affects the glucose-insulin regulation pathway . By inhibiting Dipeptidyl peptidase 4, the compound increases the levels of incretin hormones, which in turn stimulate insulin secretion. This leads to a decrease in blood glucose levels.
Result of Action
The molecular and cellular effects of the action of this compound result in an increase in insulin secretion and a decrease in blood glucose levels . This can help in the management of type 2 diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the pyridazinone intermediate.
Attachment of the Butanamido Linker: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Final Benzamide Formation: The final step involves the coupling of the butanamido intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the fluorophenyl group but differs in the rest of the structure.
3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine: Contains a pyrimidine core and is used as an enzyme inhibitor.
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: Similar in having a benzamide moiety and fluorophenyl group.
Uniqueness
4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is unique due to its specific combination of a pyridazinone core, fluorophenyl group, and benzamide moiety
Properties
IUPAC Name |
4-[4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c22-16-7-3-14(4-8-16)18-11-12-20(28)26(25-18)13-1-2-19(27)24-17-9-5-15(6-10-17)21(23)29/h3-12H,1-2,13H2,(H2,23,29)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDFRKOBYKTTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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